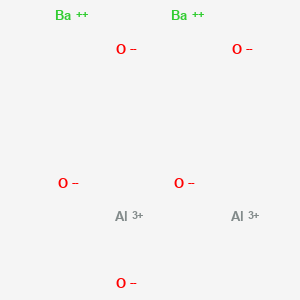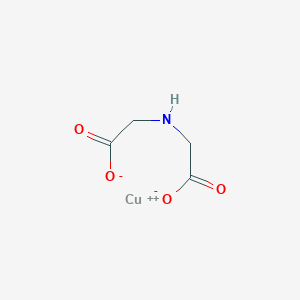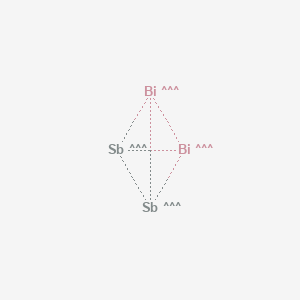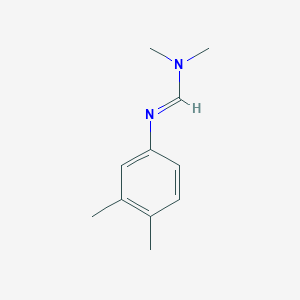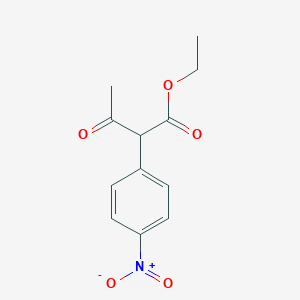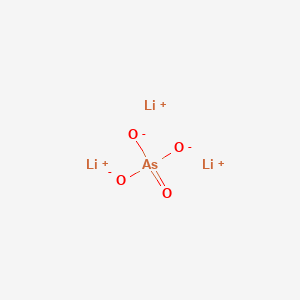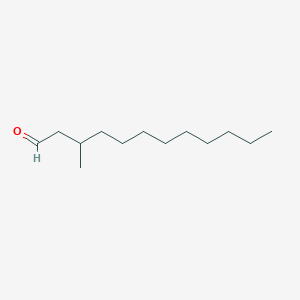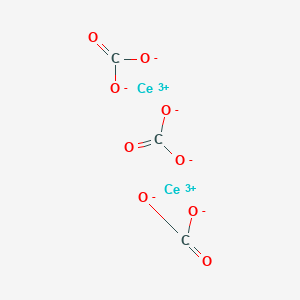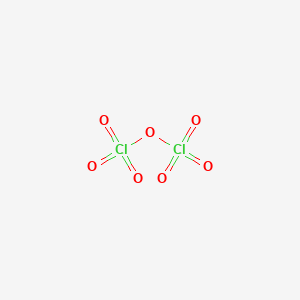
Oxo(oxogadoliniooxy)gadolinium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Oxo(oxogadoliniooxy)gadolinium” is a compound of gadolinium, a rare-earth lanthanide metal . It is also known as Gadolinium(III) oxide with a molecular formula of Gd2O3 and a molecular weight of 362.5 g/mol.
Synthesis Analysis
Gadolinium oxide nanoparticles can be synthesized using various methods such as the sol-gel method from a gadolinium nitrate solution . Another method involves the thermal decomposition of a complex formed by Gd(NO3)3·6H2O and glycine .Molecular Structure Analysis
The molecular structure of gadolinium-based compounds is complex and can be influenced by various factors. For example, the electronic structure of polynuclear gadolinium(III) complexes makes these compounds promising for use as refrigerating materials .Chemical Reactions Analysis
The chemical reactions involving gadolinium-based compounds are diverse and complex. For instance, gadolinium contrast agents have been used in magnetic resonance imaging (MRI) due to their ability to shorten the spin-lattice relaxation time (T1) of voxels in which they are present .Physical And Chemical Properties Analysis
Gadolinium is a rare-earth lanthanide metal. It is known for its high mechanical strength, excellent thermal conductivity, and a wide band optical gap .Scientific Research Applications
Biomedical Field
Gadolinium-based oxides and oxysulfides have seen a surge in their applications in the biomedical field . Their unique properties make them attractive for developing new probes for selective targeting and emergent bioimaging techniques .
Biomolecule Labeling
These materials have been used for biomolecule labeling . Their optical properties, related to down and upconversion phenomena, and the ability to functionalize their surface, make them suitable for this application .
Theranostics
Theranostics, a field that combines therapeutic and diagnostic applications, has also benefited from these materials . They can be used for both treatment and monitoring of diseases .
MRI Contrast Agents
Gadolinium-based oxides and oxysulfides have been used as MRI contrast agents . They enhance the quality of MRI scans, providing better images and aiding in more accurate diagnoses .
Drug Delivery Nanovehicles
These materials have been used as drug delivery nanovehicles . They can carry drugs to specific parts of the body, improving the effectiveness of the treatment and reducing side effects .
Antibacterial Activity
Gadolinium-incorporated zinc oxide nanostructures have shown antibacterial activity against gram-negative E. coli and gram-positive S. aureus . This makes them useful in the development of new antibacterial treatments .
Mechanism of Action
Target of Action
Gadolinium-based compounds are generally known to interact with various biological targets due to their paramagnetic properties . They are often used as contrast agents in magnetic resonance imaging (MRI) due to their ability to alter the relaxation rates of water protons in their vicinity .
Mode of Action
Gadolinium-based compounds, in general, are known to interact with their targets through their paramagnetic properties . The gadolinium ion is useful as an MRI contrast agent because it has seven unpaired electrons, which is the greatest number of unpaired electron spins possible for an atom . Gadolinium molecules shorten the spin-lattice relaxation time (T1) of voxels in which they are present .
Biochemical Pathways
Gadolinium-based compounds are known to interact with various biochemical processes due to their paramagnetic properties .
Pharmacokinetics
Most gadolinium contrast agents are excreted through the renal system and therefore have a prolonged half-life in renal failure . The elimination half-life of gadodiamide, a gadolinium-based compound, in patients with severe renal disease is significantly longer compared to those with no renal dysfunction .
Result of Action
Exposure to gadolinium-based contrast agents (gbcas) is associated with gadolinium release and tissue deposition that may cause short- and long-term toxicity in several organs, including the kidney, the main excretion organ of most gbcas .
Action Environment
For instance, the synthesis methods, dopant amount and type, particle shape and size, and surface functionality can influence the optical behavior of these systems .
Safety and Hazards
While GBCAs are generally safe, they have been associated with some risks. For instance, scientific research has documented the retention of gadolinium in tissues, long after exposure, and the discovery of a GBCA-associated disease termed nephrogenic systemic fibrosis, found in patients with impaired renal function . The FDA has also issued warnings about gadolinium retention in the body .
Future Directions
The future directions of research into gadolinium-based compounds are promising. They have potential applications in the biomedical field, particularly in MRI contrast agents and drug delivery nanovehicles . There is also interest in the potential for more subtle long-term effects due to gadolinium deposition in tissues .
properties
IUPAC Name |
oxo(oxogadoliniooxy)gadolinium |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2Gd.3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNYFGGMJZRTZKO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O=[Gd]O[Gd]=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Gd2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4051613 |
Source


|
| Record name | Gadolinium oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4051613 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
362.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Oxo(oxogadoliniooxy)gadolinium | |
CAS RN |
12064-62-9 |
Source


|
| Record name | Gadolinium oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4051613 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


